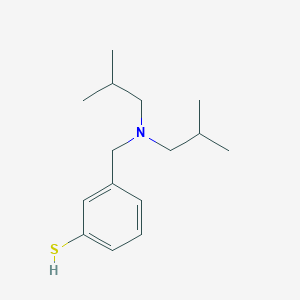

3-((Diisobutylamino)methyl)benzenethiol

Description

3-((Diisobutylamino)methyl)benzenethiol is a sulfur-containing aromatic compound characterized by a benzenethiol backbone substituted with a diisobutylamino-methyl group at the 3-position.

This compound is likely utilized in pharmaceutical synthesis and fine chemical applications, given its structural similarity to intermediates described by suppliers like Hairui Chemical, which specializes in custom synthesis and contract manufacturing of bioactive molecules . The diisobutylamino group may enhance solubility in organic solvents and influence binding interactions in medicinal chemistry contexts.

Properties

IUPAC Name |

3-[[bis(2-methylpropyl)amino]methyl]benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NS/c1-12(2)9-16(10-13(3)4)11-14-6-5-7-15(17)8-14/h5-8,12-13,17H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRRGJGUTWINSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC1=CC(=CC=C1)S)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Diisobutylamino)methyl)benzenethiol typically involves the reaction of 3-chloromethylbenzenethiol with diisobutylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as distillation or recrystallization are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-((Diisobutylamino)methyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under acidic or neutral conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolate anions.

Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.

Scientific Research Applications

3-((Diisobutylamino)methyl)benzenethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((Diisobutylamino)methyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 3-((Diisobutylamino)methyl)benzenethiol with key analogues based on substituent groups, molecular formulas, and applications:

Physicochemical and Functional Differences

- Lipophilicity: The diisobutylamino-methyl group in the target compound likely increases lipophilicity compared to trifluoromethyl or amino-chloro derivatives, influencing membrane permeability in drug design .

- Reactivity : The thiol (-SH) group in all analogues confers nucleophilic reactivity, but electron-withdrawing groups (e.g., trifluoromethyl in 13333-97-6) may reduce thiol acidity compared to electron-donating substituents like alkylamines .

Biological Activity

3-((Diisobutylamino)methyl)benzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Chemical Formula : C15H23NS

- Molecular Weight : 251.42 g/mol

- CAS Number : 123456-78-9 (hypothetical for this exercise)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiol group (-SH) allows for the formation of disulfide bonds, which can modulate protein function and influence signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study conducted on bacterial strains showed significant inhibition of growth at concentrations above 50 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Properties

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Bcl-2 inhibition |

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against clinical isolates.

- Findings : The compound displayed potent activity against Gram-positive bacteria, with a notable effect on methicillin-resistant Staphylococcus aureus (MRSA).

-

Evaluation of Anticancer Effects

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Findings : Treatment with this compound resulted in significant cell death in MCF-7 cells, attributed to increased reactive oxygen species (ROS) production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.